Research on BET bromodomain biology often faces confounding effects from pan-BET inhibitors. (S)-GSK852 (CAS 2305919-51-9) is the stereochemically pure (S)-diastereomer of GSK852, a 2,3-dihydrobenzofuran-based BD2-selective BET inhibitor.
- >1000-fold BD2/BD1 selectivity enables clean dissection of BD2-specific gene regulation without BD1-driven cytotoxicity.
- Defined stereochemistry ensures batch-to-batch consistency, eliminating variability from racemic or mixed-isomer preparations.
- Optimized metabolic stability from a quaternary center insertion supports sustained in vivo target engagement.
Molecular FormulaC24H26N2O4
Molecular Weight406.5 g/mol
Cat. No.B12383926
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-GSK852 (CAS 2305919-51-9) is the (S)-diastereomer of GSK852, a small-molecule inhibitor belonging to the 2,3-dihydrobenzofuran chemotype that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic reader proteins [1]. The parent compound, GSK852, is characterized as a highly potent, BD2-selective BET inhibitor with a reported pIC50 of 7.9 against BRD4 BD2, and demonstrates >1000-fold selectivity for BD2 over BD1 [2]. (S)-GSK852 is supplied as a high-purity research reagent intended for in vitro biochemical and cellular studies, offering a stereochemically defined tool for experiments requiring precise control over molecular configuration .
1
BD2-selective BET inhibition for epigenetic pathway studies
2
(S)-diastereomer for stereochemical control in cellular assays
3
High-purity research reagent for in vitro biochemical profiling
[1] Lucas, S. C. C., Atkinson, S. J., Chung, C.-W., Davis, R., Gordon, L., Grandi, P., Gray, J. J. R., Grimes, T., Phillipou, A., Preston, A. G., Prinjha, R. K., Rioja, I., Taylor, S., Tomkinson, N. C. O., Wall, I., Watson, R. J., Woolven, J., & Demont, E. H. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. View Source
Substituting (S)-GSK852 with a generic pan-BET inhibitor (e.g., JQ1, I-BET762) or a BD1-selective inhibitor (e.g., GSK778) fundamentally alters the experimental outcome due to profound differences in domain selectivity. Pan-BET inhibitors block both BD1 and BD2, leading to broad transcriptional shutdown and significant on-target toxicity that confounds phenotypic interpretation [1]. In contrast, the parent compound GSK852 achieves >1000-fold selectivity for BD2 over BD1 [2], a property that has been linked to distinct anti-inflammatory and immunomodulatory phenotypes without the cytotoxic liabilities of pan-BET inhibition [3]. The specific stereochemical identity of (S)-GSK852 as a diastereomer further ensures that any observed biological effect can be accurately attributed to the defined molecular geometry, avoiding the confounding variables introduced by racemic or stereochemically undefined mixtures .
Pan-BET inhibitors (e.g., JQ1, I-BET762)
Broad BD1/BD2 inhibition may shift transcriptional endpoints and cell-viability context relative to BD2-selective inhibition; pathway-response interpretation may differ
BD1-selective inhibitors (e.g., GSK778)
Target a distinct bromodomain; domain-specific transcriptional responses and reported pathway phenotypes may not transfer
Racemic or stereochemically undefined mixtures
Diastereomer identity may shift target engagement and selectivity context; stereochemical attribution requires defined molecular geometry
[1] Gilan, O., Rioja, I., Knezevic, K., Bell, M. J., Yeung, M. M., Harker, N. R., Lam, E. Y. N., Chung, C. W., Bamborough, P., Petretich, M., Urh, M., Atkinson, S. J., Bassil, A. K., Roberts, E. J., Vassiliadis, D., Burr, M. L., Preston, A. G., Wellaway, C., Werner, T., Gray, J. R., Michon, A. M., Gobbetti, T., Kumar, V., Soden, P. E., Haynes, A., Vappiani, J., Tough, D. F., Taylor, S., Dawson, S. J., Bantscheff, M., Lindon, M., Drewes, G., Demont, E. H., Daniels, D. L., Grandi, P., Prinjha, R. K., & Dawson, M. A. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation. Science, 368(6489), 387–394. View Source
[2] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. View Source
[3] Preston, A., Atkinson, S., Bamborough, P., Chung, C. W., Craggs, P. D., Gordon, L., Grandi, P., Gray, J. R. J., Jones, E. J., Lindon, M., Michon, A. M., Mitchell, D. J., Prinjha, R. K., Rianjongdee, F., Rioja, I., Seal, J., Taylor, S., Wall, I., Watson, R. J., Woolven, J., & Demont, E. H. (2020). Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry, 63(17), 9070–9092. View Source
(S)-GSK852 vs. Other BD2 Inhibitors
BD2 Potency and Selectivity
The parent compound GSK852 exhibits a pIC50 of 7.9 against BRD4 BD2, which translates to a 1260-fold selectivity over BRD4 BD1 [1]. This potency profile differentiates it from other widely used BD2-selective probes. GSK046 (iBET-BD2) demonstrates a lower pIC50 of 7.3 against the same target, while GSK620 exhibits a pIC50 of 7.1 . The quantitative difference in potency (approximately 4-fold more potent than GSK046 and 6-fold more potent than GSK620 on a linear scale) establishes a distinct potency tier among BD2-selective chemical probes.
BD2 InhibitionReported
pIC50 7.9 against BRD4 BD2; 0.6 log units above GSK046 (pIC50 7.3) and 0.8 log units above GSK620 (pIC50 7.1)
Reported BD2 inhibition context
TR-FRET biochemical assay; cross-study comparison
EpigeneticsBRD4BD2-selectivity
Evidence Dimension
BRD4 BD2 Inhibition Potency (pIC50)
Target Compound Data
pIC50 = 7.9
Comparator Or Baseline
GSK046: pIC50 = 7.3; GSK620: pIC50 = 7.1
Quantified Difference
GSK852 is 0.6 log units more potent than GSK046 and 0.8 log units more potent than GSK620
Conditions
Biochemical TR-FRET assay measuring displacement of acetylated histone peptide from recombinant BRD4 BD2 protein
Why This Matters
For in vitro assays, higher potency at the target allows for lower compound concentrations, reducing the likelihood of off-target effects and compound interference.
EpigeneticsBRD4BD2-selectivity
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. View Source
Solubility and Metabolic Stability
A key structural optimization distinguishing GSK852 from earlier 2,3-dihydrobenzofuran leads is the insertion of a quaternary center into the core scaffold. This modification blocked a primary site of metabolism and simultaneously improved aqueous solubility [1]. The resulting compound, GSK852, is described as 'highly soluble' and demonstrates good in vivo pharmacokinetics in both rat and dog models [2]. Earlier generation BD2-selective inhibitors in this series suffered from raised in vitro clearance and suboptimal solubility, issues that were specifically addressed and resolved in the design of GSK852 [1].
ADME ProfileHead-to-head
Reported high solubility; PK characterized in rat and dog models. Precursor compounds without quaternary center showed raised in vitro clearance and suboptimal solubility
Supports in vivo exposure-model review
In vitro microsomal and in vivo PK studies; specific parameters not disclosed
Drug DiscoveryPharmacokineticsSolubility
Evidence Dimension
In vitro clearance and solubility profile
Target Compound Data
High solubility, good in vivo rat and dog PK
Comparator Or Baseline
Precursor compounds without quaternary center: raised in vitro clearance, suboptimal solubility
Quantified Difference
Qualitative improvement from 'suboptimal' to 'highly soluble'; specific PK parameters not disclosed in abstract
Conditions
In vitro microsomal stability assays and in vivo pharmacokinetic studies in Sprague-Dawley rats and Beagle dogs
Why This Matters
Solubility and metabolic stability are critical for in vivo studies; a compound with optimized ADME properties reduces experimental variability and enables robust animal model studies.
Drug DiscoveryPharmacokineticsSolubility
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. View Source
[2] Centre for Medicines Discovery (CMD) Oxford. Publication summary for GSK852. Accessed 2026. View Source
Stereochemical Definition
(S)-GSK852 is explicitly identified as the (S)-diastereomer of GSK852, a stereochemical specification that is critical for research reproducibility . While the exact stereochemical configuration of the parent compound GSK852 is complex and defined by multiple chiral centers, the availability of (S)-GSK852 as a single, well-characterized diastereomer provides a defined molecular entity. This contrasts with sourcing a generic 'GSK852' product that may be a mixture of diastereomers or have ambiguous stereochemical purity. The CAS number for (S)-GSK852 (2305919-51-9) is distinct from that of GSK852 (2305842-30-0), providing unambiguous chemical identity [1].
Stereochemical IdentityClass-level
Single (S)-diastereomer, CAS 2305919-51-9, distinct from parent GSK852 (CAS 2305842-30-0)
StereochemistryAnalytical ChemistryQuality Control
Evidence Dimension
Stereochemical Purity and Identity
Target Compound Data
Single (S)-diastereomer, CAS 2305919-51-9
Comparator Or Baseline
GSK852: Parent compound, CAS 2305842-30-0, potential diastereomeric mixture
Quantified Difference
Distinct CAS numbers, defined stereochemical entity vs. undefined mixture
Conditions
Chemical synthesis and characterization (chiral chromatography)
Why This Matters
In biological assays, different diastereomers can exhibit divergent activity, selectivity, and off-target profiles. Using a defined stereoisomer ensures experimental consistency and accurate data interpretation.
StereochemistryAnalytical ChemistryQuality Control
Use (S)-GSK852 in cellular assays where precise BD2-selective inhibition is required to dissect the functional roles of the second bromodomain in gene regulation. The compound's defined stereochemistry ensures that any observed transcriptional or phenotypic changes can be confidently attributed to BD2 blockade, avoiding the confounding effects of BD1 inhibition seen with pan-BET inhibitors [1].
In Vivo Inflammation Pharmacodynamics
Leverage the optimized solubility and favorable pharmacokinetic profile of the GSK852 scaffold for in vivo studies in rat models of inflammatory disease. The compound's enhanced metabolic stability, achieved through quaternary center insertion, supports sustained target engagement, making it suitable for sub-chronic dosing regimens [1].
Stereochemical SAR Control Studies
Employ (S)-GSK852 as a defined stereochemical control when investigating the biological activity of other diastereomers or enantiomers within the 2,3-dihydrobenzofuran series. The availability of a pure, well-characterized diastereomer allows for rigorous comparison of potency, selectivity, and ADME properties across stereoisomers [2].
Application
Selection Property
Validation Focus
BD2-selective pathway studies
BD2 domain selectivity context
Transcriptional endpoint monitoring
In vivo inflammation model studies
In vivo PK-model context
Exposure-model validation
Stereochemical SAR studies
Diastereomer identity control
Stereochemical attribution review
[1] Lucas, S. C. C., et al. (2021). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry, 64(15), 10711–10741. View Source
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